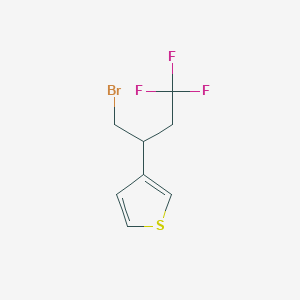
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene is an organofluorine compound that features a thiophene ring substituted with a bromo-trifluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene typically involves the reaction of thiophene derivatives with bromo-trifluorobutyl reagents. One common method is the nucleophilic substitution reaction where thiophene is reacted with 1-bromo-4,4,4-trifluorobutane under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dehalogenated thiophene or modified thiophene rings.
Scientific Research Applications
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and electronic conductivity.
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for the development of new drugs.
Biological Studies: Used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-Bromo-4,4,4-trifluorobutyl)benzene: Similar structure but with a benzene ring instead of thiophene.
3-(1-Bromo-4,4,4-trifluorobutyl)pyridine: Similar structure but with a pyridine ring instead of thiophene.
3-(1-Bromo-4,4,4-trifluorobutyl)furan: Similar structure but with a furan ring instead of thiophene.
Uniqueness
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene is unique due to the presence of both a thiophene ring and a bromo-trifluorobutyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H8BrF3S |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-(1-bromo-4,4,4-trifluorobutan-2-yl)thiophene |
InChI |
InChI=1S/C8H8BrF3S/c9-4-7(3-8(10,11)12)6-1-2-13-5-6/h1-2,5,7H,3-4H2 |
InChI Key |
NFRSOPRSHRAAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(CC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


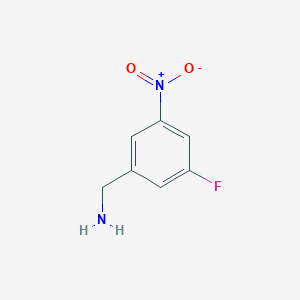
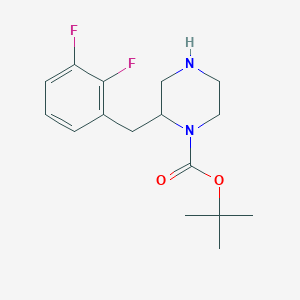

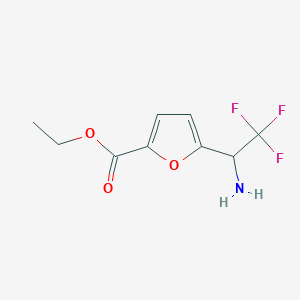
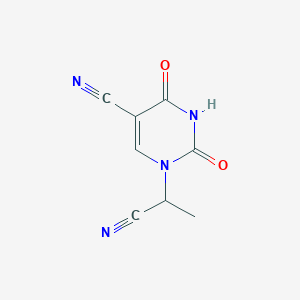
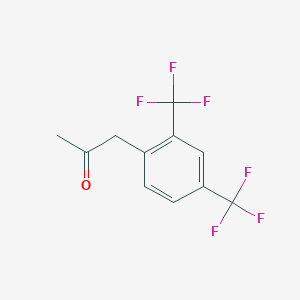
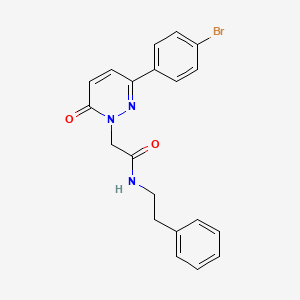
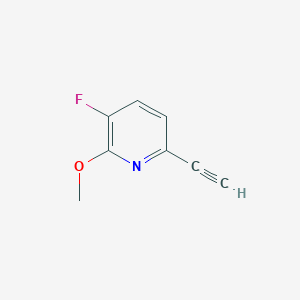
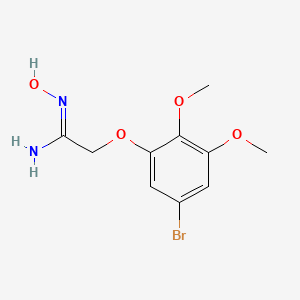
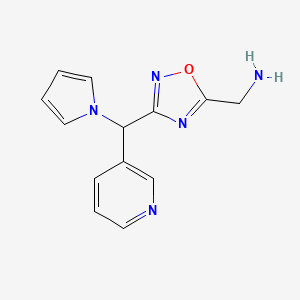


![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
